N-cis-p-Coumaroyltyrosine

CAS No.:

Cat. No.: VC18867958

Molecular Formula: C18H17NO5

Molecular Weight: 327.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17NO5 |

|---|---|

| Molecular Weight | 327.3 g/mol |

| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C18H17NO5/c20-14-6-1-12(2-7-14)5-10-17(22)19-16(18(23)24)11-13-3-8-15(21)9-4-13/h1-10,16,20-21H,11H2,(H,19,22)(H,23,24)/b10-5-/t16-/m0/s1 |

| Standard InChI Key | LEEDEKWKJVUWGA-AVFOEOQDSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC=C(C=C2)O)O |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)NC(=O)C=CC2=CC=C(C=C2)O)O |

Introduction

Chemical Identity and Structural Characteristics

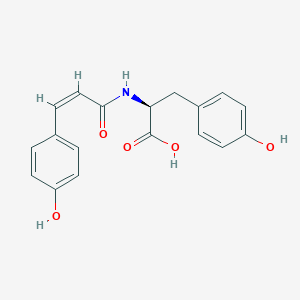

N-cis-p-Coumaroyltyrosine (CAS: 77201-65-1) is an organic compound with the molecular formula and a molecular weight of 327.3 g/mol . Its structure comprises a p-coumaroyl group () linked via an amide bond to the α-amino group of L-tyrosine (Figure 1). The cis-configuration refers to the spatial arrangement around the double bond in the coumaroyl moiety, distinguishing it from the more common trans-isomer.

Table 1: Key Physicochemical Properties of N-cis-p-Coumaroyltyrosine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 327.3 g/mol | |

| CAS Registry Number | 77201-65-1 | |

| IUPAC Name | (2S)-3-(4-Hydroxyphenyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |

The compound’s stereochemistry significantly influences its biochemical interactions. For instance, the cis-configuration may alter binding affinities to enzymes or receptors compared to the trans-isomer, though direct comparative studies are lacking .

Natural Occurrence and Biosynthesis

N-cis-p-Coumaroyltyrosine has been identified in limited plant species, including:

-

Theobroma cacao: Found in cocoa beans, where it coexists with trans-clovamides .

-

Allium atroviolaceum: A wild onion species, suggesting a broader distribution in the Allium genus .

Biosynthetically, the compound arises from the enzymatic coupling of p-coumaroyl-CoA and L-tyrosine, catalyzed by hydroxycinnamoyl transferases (HCTs) . In T. cacao, this pathway is part of a defense mechanism against oxidative stress and pathogens. The cis-isomer’s formation likely involves isomerase activity, though the specific enzyme responsible remains unidentified .

Research Gaps and Future Directions

Despite its structural intrigue, N-cis-p-Coumaroyltyrosine suffers from significant research neglect:

-

Spectral Data Deficiency: No nuclear magnetic resonance (NMR) or mass spectrometry (MS) spectra are publicly available, hindering compound identification in new sources.

-

Biosynthetic Ambiguity: The enzymatic pathway for cis-configuration formation remains unelucidated .

-

Pharmacokinetic Unknowns: Absorption, distribution, metabolism, and excretion (ADME) properties are wholly unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume